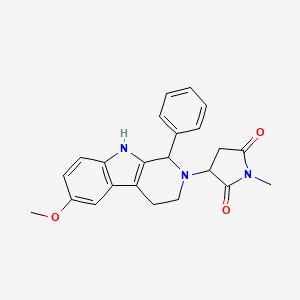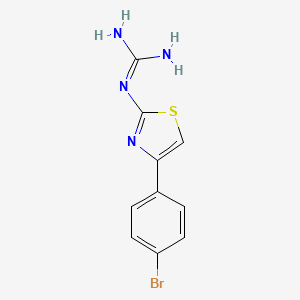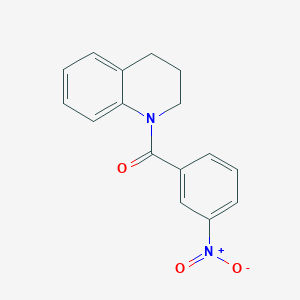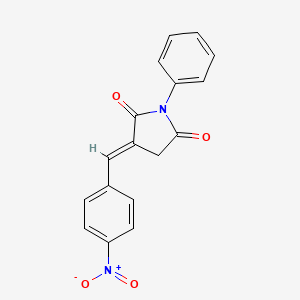![molecular formula C15H17N3O2S3 B11029438 [2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate](/img/structure/B11029438.png)
[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactants: Benzothiazinone intermediate and diethylcarbamodithioic acid.
Conditions: Room temperature, in the presence of a base such as triethylamine.
Reaction: Nucleophilic substitution to attach the diethylcarbamodithioate group.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions. Solvent recovery and recycling are also implemented to enhance the sustainability of the process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazinone core, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The diethylcarbamodithioate group is then introduced via a nucleophilic substitution reaction.
-
Step 1: Synthesis of Benzothiazinone Core
Reactants: 2-aminobenzenethiol and chloroacetic acid.
Conditions: Reflux in an appropriate solvent such as ethanol.
Reaction: Formation of the benzothiazinone ring through cyclization.
Analyse Des Réactions Chimiques
Types of Reactions
[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Mild to moderate temperatures.
-
Reduction: : Reduction reactions can convert the oxo groups to hydroxyl groups.
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Low temperatures, typically in an inert atmosphere.
-
Substitution: : The compound can participate in nucleophilic substitution reactions.
Reagents: Various nucleophiles such as amines or thiols.
Conditions: Room temperature to moderate heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets.
Industry
Industrially, the compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of [2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to the desired biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-dimethylcarbamodithioate
- [2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diisopropylcarbamodithioate
Uniqueness
Compared to similar compounds, [2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate exhibits unique properties due to the presence of the diethylcarbamodithioate group. This group enhances its reactivity and stability, making it more suitable for certain applications. Additionally, its specific molecular interactions provide distinct biological activities that are not observed in its analogs.
Propriétés
Formule moléculaire |
C15H17N3O2S3 |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C15H17N3O2S3/c1-3-18(4-2)15(21)22-9-12(19)16-14-17-13(20)10-7-5-6-8-11(10)23-14/h5-8H,3-4,9H2,1-2H3,(H,16,17,19,20) |
Clé InChI |
AQQWLZDKIOJRRN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SCC(=O)NC1=NC(=O)C2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B11029356.png)

![N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11029369.png)
![(1E)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029370.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11029373.png)


![2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11029395.png)

![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B11029403.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,4-dimethoxybenzamide](/img/structure/B11029419.png)

![ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate](/img/structure/B11029431.png)
